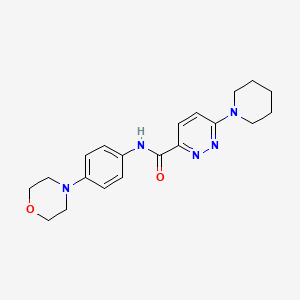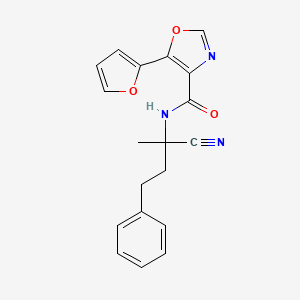
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives. It has been extensively studied for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes such as cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide in lab experiments is its potential pharmacological properties. Its anticancer, antifungal, antimicrobial, anti-inflammatory, and analgesic activities make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide. One direction is to further investigate its potential as an anticancer, antifungal, and antimicrobial agent. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its potential therapeutic effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide can be achieved through a series of chemical reactions. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with N-(1-cyano-1-methyl-3-phenylpropyl)amine to form N-(1-cyano-1-methyl-3-phenylpropyl)-2-furoamide. The final step involves the reaction of N-(1-cyano-1-methyl-3-phenylpropyl)-2-furoamide with 2-bromo-2-nitroethene to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide has been studied for its potential pharmacological properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been found to have potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-19(12-20,10-9-14-6-3-2-4-7-14)22-18(23)16-17(25-13-21-16)15-8-5-11-24-15/h2-8,11,13H,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOYMLLCMLWQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2772327.png)
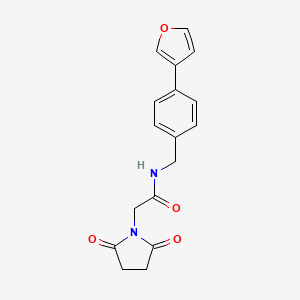
![7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2772333.png)

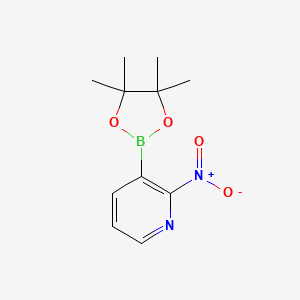
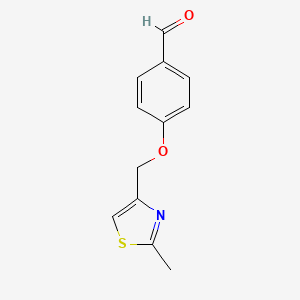
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772339.png)
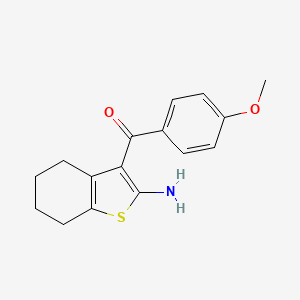
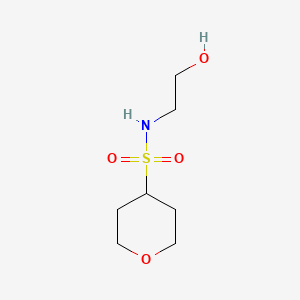
![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)

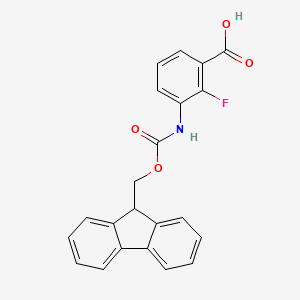
![[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine](/img/structure/B2772347.png)
